molecular formula C26H20BrNO B3893541 3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one

3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one

Cat. No. B3893541
M. Wt: 442.3 g/mol
InChI Key: DDDWLUNZOSDSIJ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one, also known as BRPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRPQ belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Moreover, this compound has also been reported to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one is not fully understood, but several studies have suggested that it exerts its anticancer activity through the induction of apoptosis and cell cycle arrest. This compound has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. Moreover, this compound has also been reported to inhibit the activity of several enzymes involved in the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce several biochemical and physiological effects, including the inhibition of angiogenesis, modulation of the immune system, and regulation of oxidative stress. This compound has been reported to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells. Furthermore, this compound has been reported to regulate oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in water and instability under certain conditions. Therefore, researchers need to optimize the experimental conditions to ensure the stability and solubility of this compound.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route. Thirdly, the in vivo efficacy and safety of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Fourthly, the development of novel formulations and delivery systems for this compound can enhance its bioavailability and efficacy. Finally, the combination of this compound with other anticancer agents or immunotherapies can improve its therapeutic potential and overcome drug resistance.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound is relatively easy, and it has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound exerts its anticancer activity through the induction of apoptosis and cell cycle arrest, and it has several biochemical and physiological effects, including the inhibition of angiogenesis, modulation of the immune system, and regulation of oxidative stress. However, more studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent.

properties

IUPAC Name

(Z)-3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrNO/c1-17-8-14-23-22(16-17)26(20-6-4-3-5-7-20)25(18(2)28-23)24(29)15-11-19-9-12-21(27)13-10-19/h3-16H,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWLUNZOSDSIJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C\C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-1-(2,6-dimethyl-4-phenyl-3-quinolinyl)-2-propen-1-one
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